

What is the chemical structure of Codeine N-oxide?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine N-oxide

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An In-depth Technical Guide to the Chemical Structure of **Codeine N-oxide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **Codeine N-oxide**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

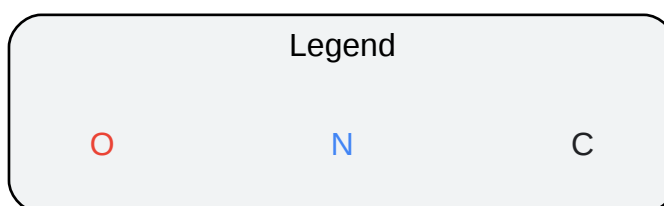
Codeine N-oxide is an active metabolite of codeine, formed by the oxidation of the tertiary amine group in the codeine molecule.^[1] This modification results in the formation of a new chiral center at the nitrogen atom, leading to the potential for two stereoisomers.^{[2][3]}

Table 1: Chemical Identifiers and Properties of **Codeine N-oxide**

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₂₁ NO ₄	[1][4][5]
Molecular Weight	315.36 g/mol	[1][4][5]
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol	[4]
CAS Number	3688-65-1	[4][5]
Synonyms	Genocodeine, Codeigene	[4]
Melting Point	231-232 °C	
Legal Status	DEA Schedule I Controlled Substance	[1][4]

Diagram 1: Chemical Structure of **Codeine N-oxide**

Chemical Structure of Codeine N-oxide



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Caption: 2D chemical structure of **Codeine N-oxide**.

Synthesis of Codeine N-oxide

Codeine N-oxide is typically synthesized by the oxidation of codeine. Common oxidizing agents for this transformation include hydrogen peroxide (H_2O_2) and meta-chloroperoxybenzoic acid (m-CPBA).^{[2][6][7]} The oxidation of the nitrogen atom in codeine can lead to two diastereomers, with the major isomer being formed in a higher ratio.^{[2][3]}

Experimental Protocol: Oxidation of Codeine with Hydrogen Peroxide

This protocol is based on the reported synthesis which yields a 9:1 mixture of two isomers of **Codeine N-oxide**.^{[2][3]}

Materials:

- Codeine
- Hydrogen peroxide (30% solution)
- Methanol
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Anhydrous magnesium sulfate
- Preparative High-Performance Liquid Chromatography (HPLC) system

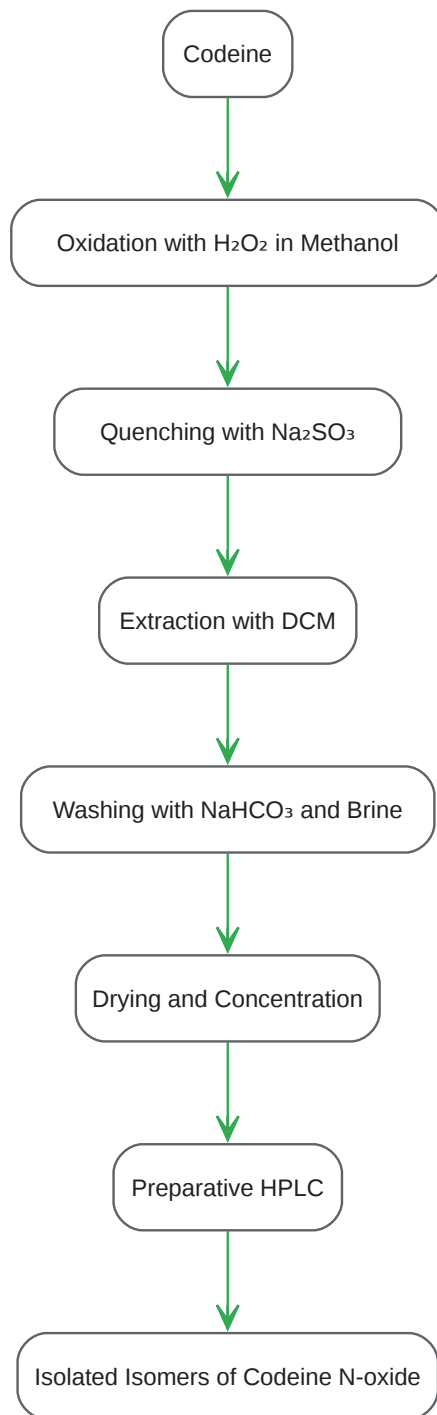
Procedure:

- Dissolve codeine in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a stoichiometric excess of 30% hydrogen peroxide dropwise to the cooled solution with stirring.

- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the excess hydrogen peroxide by the addition of a saturated sodium sulfite solution.
- Remove the methanol under reduced pressure.
- Dilute the residue with water and extract the product with dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
- Isolate the individual isomers using preparative HPLC.

Diagram 2: Experimental Workflow for Synthesis and Purification

Synthesis and Purification of Codeine N-oxide

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Caption: A typical workflow for the synthesis and purification of **Codeine N-oxide** isomers.

Spectroscopic Characterization

The structural elucidation of **Codeine N-oxide** is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data has been published for the minor isomer of **Codeine N-oxide**, providing complete ^1H , ^{13}C , and ^{15}N assignments.^[2] The N-oxidation significantly affects the chemical shifts of the neighboring protons and carbons.

Table 2: ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for the Minor Isomer of **Codeine N-oxide** in CDCl_3

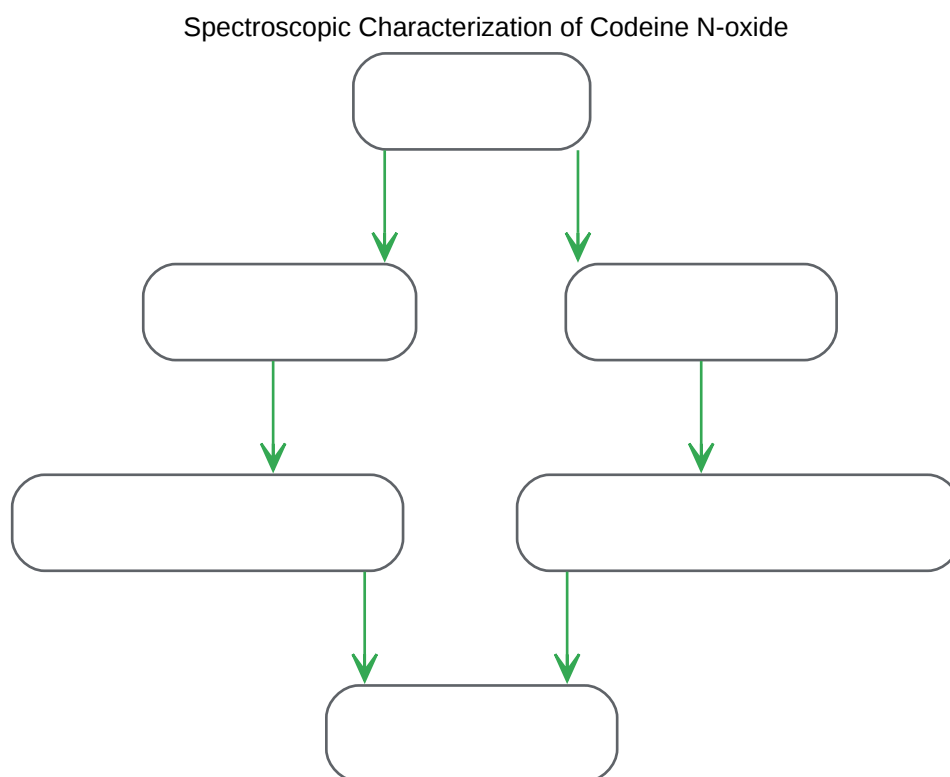
Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	6.69	142.4
2	6.62	114.9
3-OCH ₃	3.86	56.4
4	-	128.1
5	4.90	88.7
6	4.25	66.2
7	5.75	131.0
8	5.30	128.6
9	3.45	46.8
10	3.15, 2.45	20.8
11	3.05	43.1
13	4.45	40.5
14	2.85	35.4
16	2.60, 2.05	42.8
17-NCH ₃	3.10	49.6

(Data adapted from Magn.
Reson. Chem. 2022, 60, 1185-
1188)[2]

Mass Spectrometry (MS)

The mass spectrum of **Codeine N-oxide** would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide group. A characteristic fragmentation of N-oxides is the loss of an oxygen atom ($[M+H]^+ - 16$). [8] The fragmentation of the codeine backbone would likely follow patterns similar to that of codeine itself.

Diagram 3: Logical Relationship in Spectroscopic Analysis



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Caption: The role of NMR and MS in the structural elucidation of **Codeine N-oxide**.

Conclusion

This guide has provided a detailed overview of the chemical structure of **Codeine N-oxide**, including its properties, synthesis, and spectroscopic characterization. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research may focus on the detailed characterization of the major isomer and the exploration of its pharmacological profile.

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